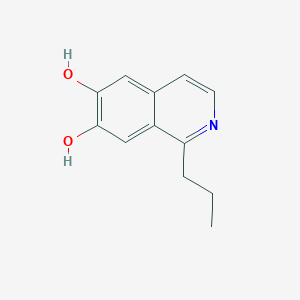

1-Propylisoquinoline-6,7-diol

Beschreibung

1-Propylisoquinoline-6,7-diol is an isoquinoline derivative characterized by a propyl substituent at the 1-position and hydroxyl (-OH) groups at the 6- and 7-positions of the aromatic ring. Isoquinolines are heterocyclic compounds with a bicyclic structure, often studied for their diverse pharmacological activities, including antimicrobial, antitumor, and neuroactive properties . The hydroxyl groups at positions 6 and 7 enhance polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Eigenschaften

Molekularformel |

C12H13NO2 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

1-propylisoquinoline-6,7-diol |

InChI |

InChI=1S/C12H13NO2/c1-2-3-10-9-7-12(15)11(14)6-8(9)4-5-13-10/h4-7,14-15H,2-3H2,1H3 |

InChI-Schlüssel |

YDVIRPBQBKUWJV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC=CC2=CC(=C(C=C21)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Propylisoquinolin-6,7-diol kann mit verschiedenen Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Pomeranz-Fritsch-Reaktion, bei der aromatische Aldehyde und Aminoacetale als Ausgangsstoffe verwendet werden. Die Reaktion verläuft unter sauren Bedingungen über eine Cyclisierung zur Bildung des Isochinolinkerns . Ein weiteres Verfahren beinhaltet die Verwendung von ortho-Alkinylarylaldiminen in Gegenwart eines Metallkatalysators, die eine nucleophile Addition und Cyclisierung durchlaufen, um Isochinolinderivate zu liefern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Isochinolinderivaten erfolgt häufig unter Verwendung katalytischer Prozesse, die für die großtechnische Synthese skaliert werden können. Beispielsweise werden palladiumkatalysierte Kupplungsreaktionen, gefolgt von Cyclisierungsschritten, häufig in industriellen Umgebungen eingesetzt, um Isochinolinverbindungen effizient herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Propylisoquinolin-6,7-diol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann zu Tetrahydroisochinolinderivaten reduziert werden.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an Positionen mit höherer Elektronendichte.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Tetrahydroisochinolinderivate.

Substitution: Verschiedene substituierte Isochinolinderivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Propylisoquinolin-6,7-diol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppen an den Positionen sechs und sieben können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen beteiligt sein. Die aromatische Struktur der Verbindung ermöglicht es ihr, mit DNA und anderen Nukleinsäuren zu interkalieren, was möglicherweise die Genexpression und zelluläre Prozesse beeinflusst.

Wirkmechanismus

The mechanism of action of 1-Propylisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions six and seven can participate in hydrogen bonding and other interactions with biological molecules. The compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, potentially affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Substituent Impact: Propyl vs. Compared to the methyl group in 1-methyl-THIQ-6,7-diol HBr, the propyl chain may enhance metabolic stability . Hydroxyl Groups: The 6,7-diol configuration is conserved across analogues, promoting hydrogen bonding with biological targets (e.g., enzymes, receptors). This feature is critical for interactions with polar active sites, as seen in neuroactive compounds .

Solubility and Physicochemical Properties

- This compound: Predicted moderate solubility in polar solvents (e.g., methanol, water) due to hydroxyl groups, but reduced compared to ionic derivatives (e.g., 1-methyl-THIQ-6,7-diol HBr) .

- 2-Aminotetralin-6,7-diol: Exhibits high solubility in polar solvents, attributed to its amino and hydroxyl groups, which facilitate hydrogen bonding .

Biologische Aktivität

1-Propylisoquinoline-6,7-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| CAS Number | Not widely reported |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

-

Anticancer Activity in Breast Cancer Cells

- Study Design : A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound.

- Findings : The compound inhibited cell growth in a dose-dependent manner and induced significant apoptosis.

- : These results support further investigation into the compound's potential as an anticancer agent.

-

Antimicrobial Efficacy

- Study Design : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Findings : Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

- : The findings suggest that this compound could be developed into a new antimicrobial agent.

-

Neuroprotection in Oxidative Stress Models

- Study Design : Neuronal cells were exposed to oxidative stressors in the presence of the compound.

- Findings : The compound significantly reduced cell death compared to control groups.

- : This suggests potential therapeutic applications for neurodegenerative diseases.

This compound's biological activities are attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Membrane Disruption : Interaction with microbial membranes resulting in cell lysis.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.